molecular formula C8H18N2O3S B2936601 tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate CAS No. 2241129-31-5

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate

Cat. No. B2936601
CAS RN: 2241129-31-5
M. Wt: 222.3
InChI Key: GBBXHNSJKIYNEC-UHFFFAOYSA-N
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Description

The compound is a derivative of carbamate and tert-butyl group. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . The tert-butyl group is a branched alkyl group derived from butane and has the formula -C(CH3)3 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl carbamates can be synthesized through various methods. One common method involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .

Scientific Research Applications

Organic Synthesis Applications

  • Building Blocks in Organic Synthesis : Xavier Guinchard, Yannick Vallée, and Jean-Noël Denis (2005) demonstrated the utility of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, serving as key intermediates for the synthesis of N-(Boc)hydroxylamines. These compounds have been highlighted for their role as building blocks in organic synthesis, showcasing versatility in chemical transformations Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005.

  • Synthesis of Biologically Active Intermediates : Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) outlined a rapid synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino) ethyl) (methyl) amino)-2-methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). The method involves acylation, nucleophilic substitution, and reduction steps, with an overall yield of 81% Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017.

Environmental Research

  • Fuel Oxygenates Solubility Study : R. Gonzalez-Olmos and M. Iglesias (2008) studied the solubility of fuel oxygenates like methyl tert-butyl ether (MTBE) in aqueous media, which is crucial for understanding the environmental fate and transport of these pollutants. The work emphasizes the importance of temperature on solubility trends and introduces theoretical models for prediction R. Gonzalez-Olmos, M. Iglesias, 2008.

  • Microbial Degradation of Fuel Oxygenates : F. Fayolle, J. Vandecasteele, and F. Monot (2001) discussed significant advances in the microbiology of the degradation of MTBE and other oxygenated gasoline additives. This study highlights the potential for biological treatment of water contaminated with these compounds, offering insights into microbial pathways capable of mineralizing MTBE F. Fayolle, J. Vandecasteele, F. Monot, 2001.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its application. Carbamates are known for their use in pharmaceuticals and pesticides, where they can act by inhibiting enzymes .

properties

IUPAC Name

tert-butyl N-[2-(methylsulfonimidoyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-8(2,3)13-7(11)10-5-6-14(4,9)12/h9H,5-6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBXHNSJKIYNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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